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molecular formula C13H10Cl2O2 B075788 Dichlorophen CAS No. 1322-43-6

Dichlorophen

Cat. No. B075788
M. Wt: 269.12 g/mol
InChI Key: MDNWOSOZYLHTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214820B1

Procedure details

To a solution of bis-(5-chloro-2-hydroxyphenyl)-methane (24.4 g, 90.7 mmol) in dry DMF (340 mL) was added diiodomethane (25.5 g, 95.0 mmol) and potassium carbonate (18.2 g, 132 mmol). The mixture was stirred at 105° C. for 16 h. The mixture was added to ice water (1200 mL) and stirred for 30 min. The product was isolated by filtration, and washed with water and suspended in a mixture of ethanol (200 mL) and 4N NaOH (50 mL). The mixture was heated at 80° C. for 1 h. The mixture was added to water (600 mL) and 21.45 g (84%) 2,10-dichloro-12H-dibenzo[d,g][1,3]-dioxocin was isolated by filtration.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:17])=[C:6]([CH2:8][C:9]2[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=2[OH:16])[CH:7]=1.I[CH2:19]I.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:17][CH2:19][O:16][C:10]3[CH:11]=[CH:12][C:13]([Cl:15])=[CH:14][C:9]=3[CH2:8][C:6]=2[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)CC1=C(C=CC(=C1)Cl)O)O
Name
Quantity
25.5 g
Type
reactant
Smiles
ICI
Name
Quantity
18.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
340 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
1200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 105° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
suspended in a mixture of ethanol (200 mL) and 4N NaOH (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 80° C. for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture was added to water (600 mL)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC2=C(OCOC3=C(C2)C=C(C=C3)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.45 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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